(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Structural Characterization NMR Spectroscopy Quality Control

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a synthetic, low-molecular-weight (218.21 g/mol) phthalazinone heterocycle bearing a carboxylic acid side chain at the 1-position and a characteristic N-methyl substitution at the 3-position. It belongs to the oxophthalazinyl acetic acid class, a scaffold extensively explored for aldose reductase and PARP enzyme inhibition, but is primarily handled in modern pharmaceutical research as a key synthetic intermediate and as a characterized impurity (Venadaparib Impurity in the production of the PARP1/2 inhibitor Venadaparib.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 28081-52-9
Cat. No. B1269977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
CAS28081-52-9
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
InChIInChI=1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeyFJIQQZXHNOTAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 28081-52-9): Procurement-Relevant Identity and Physicochemical Baseline


(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a synthetic, low-molecular-weight (218.21 g/mol) phthalazinone heterocycle bearing a carboxylic acid side chain at the 1-position and a characteristic N-methyl substitution at the 3-position . It belongs to the oxophthalazinyl acetic acid class, a scaffold extensively explored for aldose reductase and PARP enzyme inhibition, but is primarily handled in modern pharmaceutical research as a key synthetic intermediate and as a characterized impurity (Venadaparib Impurity 16) in the production of the PARP1/2 inhibitor Venadaparib . The compound is a white crystalline solid, stable at room temperature, and soluble in DMSO and dichloromethane .

Why Phthalazinone Acetic Acid Analogs Cannot Substitute for (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid


Generic substitution among phthalazinone acetic acid derivatives is precluded by the critical N-methyl substituent on the phthalazinone ring. Unlike the unsubstituted (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid analog, which retains a tautomerizable lactam NH proton, the N-methyl group in the target compound permanently locks the heterocycle into a single, defined N-methylated state [1]. This has profound consequences: it alters the hydrogen-bond donor/acceptor capacity of the scaffold, increases lipophilicity, and fundamentally changes the reactivity of the acetic acid side chain during amide coupling. Critically, in the context of Venadaparib synthesis, this exact N-methyl intermediate is required to construct the final API; the des-methyl analog would lead to a different regioisomer and is therefore identified as a distinct process impurity [2].

Quantitative Differentiation Evidence for (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Against Closest Analogs


Structural Confirmation by 1H NMR: N-Methyl vs. NH Proton Differentiation

1H NMR spectroscopy definitively distinguishes the target N-methyl compound from its des-methyl analog. The target compound (5) exhibits a characteristic singlet at δ 3.71 ppm integrating for 3H, corresponding to the N-CH3 group, which is absent in the des-methyl analog (6). This spectral feature provides unambiguous identity confirmation for QC release testing [1].

Structural Characterization NMR Spectroscopy Quality Control

Defined Role as Venadaparib Impurity 16: A Critical Quality Attribute

This compound is specifically designated as Venadaparib Impurity 16 in the synthesis of the PARP1/2 inhibitor Venadaparib (IDX-1197), which exhibits potent inhibitory activity with IC50 values of 1.4 nM and 1.0 nM against PARP1 and PARP2, respectively . As a process-specific impurity, it serves as an essential reference marker for analytical method validation and batch release testing, a role that generic phthalazinone acetic acids cannot fulfill.

Pharmaceutical Impurity Profiling PARP Inhibitor Synthesis Regulatory Starting Material

Negligible Pharmacological Activity vs. Potent Aldose Reductase Inhibitors

Unlike elaborated 3-substituted phthalazinone acetic acids such as ponalrestat (aldose reductase IC50 = 21 nM human) and zopolrestat (IC50 = 3.1 nM), the target compound with a minimal N-methyl substituent shows only marginal enzyme inhibition (dihydroorotase IC50 ≈ 180,000 nM) [1][2]. This vast potency gap confirms that the compound is devoid of the pharmacophore required for potent aldose reductase inhibition, making it unsuitable as a direct substitute for drug-like phthalazinone acetic acids in pharmacological studies.

Aldose Reductase Selectivity Biological Activity

Carboxylic Acid Handle Enables Defined Amide Conjugation

The free carboxylic acid group of the target compound has been utilized directly in EDCI/HOBt-mediated amide coupling with anilines to generate a library of N-arylacetamide derivatives in yields ranging from 5–95% [1]. This contrasts with the methyl ester pro-drug strategy employed in clinically advanced analogs like ponalrestat, where the carboxylic acid is esterified to modulate oral bioavailability [2].

Synthetic Intermediate Amide Bond Formation Medicinal Chemistry

Validated Application Scenarios for Procuring (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid


Reference Standard for Venadaparib Generic Drug Development

The compound is explicitly cataloged as Venadaparib Impurity 16 and is required as a reference marker for HPLC impurity profiling during ANDA development of generic Venadaparib (IDX-1197) formulations. As established in Section 3, it serves an essential QC function that generic phthalazinone acetic acids cannot fulfill, making it a mandatory procurement item for analytical development groups targeting this PARP inhibitor .

Key Intermediate for Phthalazinone-Focused Combinatorial Library Synthesis

The defined N-methyl substitution pattern and free carboxylic acid handle make this compound a versatile building block for synthesizing focused libraries of N-substituted acetamides. As demonstrated by its direct coupling with anilines (Section 3), medicinal chemistry teams can use it to explore SAR around the phthalazinone core while avoiding the synthetic burden of introducing the N-methyl group post-hoc [1].

Negative Control for Aldose Reductase Inhibitor Screening

With a demonstrated ~8,500-fold lower enzyme inhibitory potency compared to active phthalazinone aldose reductase inhibitors like ponalrestat (Section 3), this compound can serve as a structurally related but pharmacologically inert negative control in in vitro aldose reductase assays. This application leverages its scaffold similarity to active inhibitors while exploiting its lack of the requisite 3-benzyl pharmacophore [2].

Starting Material for N3-Functionalized PARP Inhibitor Scaffolds

The compound's N-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core is directly embedded in several patented PARP inhibitor series, including the Venadaparib scaffold (WO2015037939A1). Purchasing this pre-formed intermediate reduces the synthetic step count for groups developing novel PARP inhibitors and provides a well-characterized starting material with established 1H NMR identity [3].

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